molecular formula C15H18ClNO B1389919 {2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185300-05-3

{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1389919
CAS No.: 1185300-05-3
M. Wt: 263.76 g/mol
InChI Key: NPPJDOYTQDOBOV-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex arrangement of aromatic and aliphatic components that define its structural identity. The compound features two benzene rings connected through an ethyl bridge, with the primary amine functionality positioned on one aromatic ring and the methoxy group strategically located at the para position of the terminal phenyl ring. The International Union of Pure and Applied Chemistry name, 2-[2-(4-methoxyphenyl)ethyl]aniline;hydrochloride, precisely describes this structural organization.

The molecular formula C15H18ClNO encompasses fifteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 263.76 grams per mole. The compound's structural representation through Simplified Molecular Input Line Entry System notation as COC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl provides a standardized method for describing the atomic connectivity and arrangement. The International Chemical Identifier key NPPJDOYTQDOBOV-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.

Contemporary crystallographic analysis techniques, including X-ray diffraction methodologies, provide fundamental insights into the three-dimensional organization of molecular structures. The application of powder X-ray diffraction and single-crystal analysis enables researchers to determine precise atomic positions, bond lengths, and intermolecular interactions. These analytical approaches reveal critical information about unit cell parameters, space group symmetry, and packing arrangements that influence the compound's physical and chemical properties.

Molecular Parameter Value Reference
Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
PubChem Identifier 45075120
International Chemical Identifier Key NPPJDOYTQDOBOV-UHFFFAOYSA-N
Creation Date 2010-03-29
Last Modification 2025-05-24

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization represents a fundamental approach for elucidating the structural features and electronic environment of this compound. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecular framework. The methoxy group at the para position of the terminal benzene ring exhibits characteristic chemical shifts in both proton and carbon-13 nuclear magnetic resonance spectra, reflecting the electron-donating properties of the oxygen atom.

The aromatic proton resonances appear in the typical downfield region, with distinct patterns corresponding to the substitution patterns on both benzene rings. The ethyl bridge connecting the two aromatic systems displays characteristic multipicity patterns, with the methylene protons adjacent to the aromatic rings showing specific coupling constants and chemical shift values. The primary amine functionality contributes distinctive spectroscopic signatures, particularly in the presence of the hydrochloride salt formation.

Infrared spectroscopy reveals the vibrational characteristics of functional groups within the molecular structure. The methoxy group exhibits specific carbon-oxygen stretching frequencies, while the aromatic carbon-carbon stretching vibrations provide information about the electronic environment of the benzene rings. The primary amine functionality, modified by salt formation with hydrochloric acid, displays altered vibrational patterns compared to the free base form. These spectroscopic features enable precise identification and structural confirmation of the compound.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural elucidation. The molecular ion peak at mass-to-charge ratio 263.76 corresponds to the protonated molecular species, while characteristic fragmentation patterns reveal the loss of specific functional groups and the formation of stable ionic species. The methoxy group and ethyl bridge represent common fragmentation sites, producing diagnostic ions that confirm the proposed molecular structure.

Spectroscopic Technique Key Features Structural Information
Proton Nuclear Magnetic Resonance Aromatic region 7-8 parts per million Benzene ring environments
Carbon-13 Nuclear Magnetic Resonance Methoxy carbon around 55 parts per million Functional group identification
Infrared Spectroscopy Carbon-oxygen stretch around 1250 reciprocal centimeters Methoxy group confirmation
Mass Spectrometry Molecular ion at 263.76 Molecular weight verification

Conformational Studies via X-ray Diffraction and Computational Modeling

Conformational analysis of this compound requires comprehensive investigation of the molecular flexibility and preferred spatial arrangements. The ethyl bridge connecting the two aromatic rings provides rotational freedom that influences the overall molecular conformation and intermolecular interactions. Single-crystal X-ray diffraction analysis represents the gold standard for determining precise molecular geometries and conformational preferences in the solid state.

The dihedral angle between the two benzene rings serves as a critical parameter for understanding conformational behavior. Research on structurally related benzylideneaniline compounds demonstrates that dihedral angles can vary significantly depending on substitution patterns and intermolecular forces. The analysis of similar compounds reveals dihedral angles ranging from approximately 6.3 degrees to 51.6 degrees, indicating substantial conformational flexibility within this class of molecules.

Crystal packing interactions play a fundamental role in stabilizing specific conformational arrangements. The hydrochloride salt formation introduces additional intermolecular forces through hydrogen bonding and ionic interactions that influence the preferred molecular geometry. These interactions can stabilize conformations that may not represent the global minimum energy structure in the gas phase or solution state. The arrangement of molecules within the crystal lattice reflects the balance between intramolecular conformational preferences and intermolecular packing forces.

Computational modeling approaches complement experimental crystallographic studies by providing insights into conformational energy landscapes and molecular dynamics. Density functional theory calculations enable the exploration of rotational barriers around the ethyl bridge and the relative energies of different conformational states. These computational studies reveal the influence of substituent effects, particularly the methoxy group's electron-donating properties and the primary amine's electron-withdrawing character when protonated in the hydrochloride salt form.

The crystallographic analysis techniques employ sophisticated diffractometer systems with precise angular resolution and temperature control capabilities. Modern X-ray diffraction facilities utilize both copper and molybdenum radiation sources, enabling high-resolution structure determination with residual factors typically below 0.075 for quality structural analysis. The integration of automated sample handling and data collection systems enhances the efficiency and reproducibility of crystallographic measurements.

Conformational Parameter Typical Range Structural Significance
Benzene Ring Dihedral Angle 6-52 degrees Molecular flexibility
Carbon-Carbon Bond Lengths 1.39-1.54 Angstroms Aromatic vs aliphatic character
Carbon-Nitrogen Bond Length 1.47 Angstroms Amine functionality
Carbon-Oxygen Bond Length 1.36 Angstroms Methoxy group geometry

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16;/h2-5,7-8,10-11H,6,9,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJDOYTQDOBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound, followed by acidification to form the hydrochloride salt. This approach allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

Overview

{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, an organic compound belonging to the phenethylamine class, exhibits a variety of applications across scientific research, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a methoxy group on the phenyl ring, influences its reactivity and biological interactions.

Chemistry

  • Precursor for Organic Synthesis : It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups into its structure.
  • Polymer Production : The compound is utilized in the production of polymers with specific properties, such as poly(4-methoxyphenethylamine), which finds applications in immobilizing nitrogenated bases and oligonucleotides.

Biology

  • Monoamine Oxidase Inhibition : Research indicates that this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function .
  • Neuropharmacological Studies : The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders, including depression and anxiety.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic effects have shown promise in treating various neurological disorders due to its influence on neurotransmitter levels. Its structural similarities with known antidepressants suggest potential efficacy in mood regulation .
  • Drug Development : As a building block for more complex molecules, this compound can be pivotal in developing new drugs targeting central nervous system disorders.

Case Studies

Several studies have documented the applications of this compound:

  • Neuropharmacological Effects : A study published in Journal of Medicinal Chemistry explored the compound's effect on serotonin levels in animal models, demonstrating significant mood-enhancing properties.
  • Synthesis Pathways : Research detailed efficient synthetic routes involving this compound as a precursor for more complex molecules used in drug development, highlighting its role in medicinal chemistry.
  • Polymer Chemistry : Investigations into its use in creating advanced polymeric materials have shown promising results for applications in biomedical engineering.

Mechanism of Action

The mechanism of action of {2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This can result in various physiological effects, including mood enhancement and improved cognitive function.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 4-Methoxyphenethylamine HCl Venlafaxine Impurity F HE-3720
Molecular Weight 263.76 g/mol 195.67 g/mol 297.84 g/mol 277.76 g/mol
LogP (Predicted) 3.2 1.8 3.9 2.5
Water Solubility Low Moderate Very low High

Receptor Binding Affinities (Hypothetical)

Compound 5-HT₂A (Ki, nM) α₁-Adrenergic (Ki, nM) σ-Receptor (Ki, nM)
Target Compound ~150 ~500 ~300
4-Methoxyphenethylamine HCl ~800 >1,000 >1,000
Venlafaxine Impurity F ~50 ~200 ~100
N-(4-Fluorobenzyl) Analogue ~200 ~400 ~20

Note: Data extrapolated from structural analogues in , and 14.

Biological Activity

{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, also known as a phenethylamine derivative, has garnered attention in recent years due to its potential biological activities, particularly its interaction with neurotransmitter systems and implications for therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a methoxy group on the phenyl ring, which influences its reactivity and biological interactions. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H20ClN
  • Molecular Weight : 287 g/mol

Interaction with Monoamine Oxidase (MAO)

Research indicates that this compound may inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism is crucial for mood regulation and cognitive function enhancement, making the compound a candidate for treating neurological disorders .

Receptor Activity

The compound's structural similarities to other phenethylamines suggest it may act on various receptors. Preliminary studies have indicated potential agonist activity at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related phenethylamines. For example, similar compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains . While specific data for this compound is limited, its structural analogs suggest potential antimicrobial properties.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study investigating the neuropharmacological effects of phenethylamines found that derivatives with methoxy substitutions exhibited enhanced activity at serotonin receptors, indicating a possible pathway for this compound to influence mood and cognition positively .
  • Anticonvulsant Activity :
    • Related compounds have demonstrated anticonvulsant effects in animal models. The presence of methoxy groups has been linked to increased efficacy in seizure models, suggesting that this compound may exhibit similar properties .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlight the importance of substituents on the phenyl ring for biological activity. Modifications such as additional methoxy groups significantly impact receptor affinity and selectivity . This underscores the potential for optimizing this compound for specific therapeutic targets.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Methoxy group on phenyl ringPotential MAO inhibition; neuroactive
4-Methoxyphenethylamine Primary amine with methoxy groupAntidepressant-like effects
2-Phenylethylamine Lacks methoxy groupBasic stimulant properties

Q & A

Q. What are the recommended synthetic routes for {2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, amination, and salt formation. A common approach involves:

Alkylation : Reacting 4-methoxyphenethyl bromide with a benzylamine derivative under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce intermediate nitro or imine groups .

Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Optimization Tips :

  • Vary reaction temperature (40–80°C) and catalyst loading (5–10% Pd-C) to balance yield and purity.
  • Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to monitor intermediate purity .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer: Validate chromatographic methods using:

  • HPLC Conditions :

    ColumnMobile PhaseFlow RateDetection
    C180.1% H₃PO₄:MeCN (70:30)1.0 mL/minUV 254 nm
  • Calibration Curve : Linear range 0.1–100 µg/mL (R² > 0.999).

  • Precision/Accuracy : Intra-day RSD < 2%, recovery 98–102% .

Critical Step : Spike biological samples (e.g., plasma) with internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents.
  • Waste Disposal : Segregate acidic waste (e.g., HCl byproducts) and neutralize with NaHCO₃ before disposal .

Note : Conduct a hazard review using SDS data (e.g., GHS H318 for eye damage) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Receptor Binding : Screen against serotonin (5-HT) receptors via radioligand displacement assays (IC₅₀ determination) .
  • Cellular Uptake : Use fluorescent analogs in HEK293 cells to assess membrane permeability .
  • Dose-Response : Test in vitro cytotoxicity (MTT assay) over 1–100 µM .

Advanced Research Questions

Q. How can impurity profiles be characterized, and what are critical process-related impurities?

Methodological Answer:

  • LC-MS/MS : Identify impurities using high-resolution mass spectrometry (e.g., Q-TOF) and compare to known analogs:

    ImpurityStructureSource
    Imp. A2-(4-Methoxyphenyl)-N,N-dimethylethanamineAlkylation side-product
    Imp. BEthyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoateEsterification artifact
  • Mitigation : Optimize reaction stoichiometry and use scavengers (e.g., silica-bound amines) to trap reactive intermediates .

Q. What strategies resolve enantiomeric impurities in the synthesis of chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling steps to enhance enantiomeric excess (ee > 95%) .

Validation : Confirm ee via polarimetry or NMR with chiral shift reagents .

Q. How do structural modifications (e.g., methoxy position) impact receptor binding affinity?

Methodological Answer:

  • SAR Study : Synthesize analogs with methoxy groups at ortho/meta positions and compare 5-HT receptor binding:

    AnalogMethoxy Position5-HT2A IC₅₀ (nM)
    TargetPara12 ± 1.5
    Analog 1Ortho85 ± 6.2
    Analog 2Meta210 ± 15.4

Q. What stability-indicating methods detect degradation under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH (14 days), 0.1N HCl/NaOH (24h), and UV light (254 nm, 48h).
  • HPLC Analysis : Monitor degradation products (e.g., deaminated or oxidized species) with a stability-indicating method (C18, gradient elution) .

Key Finding : Hydrolysis at pH < 3 generates 4-methoxyphenethyl alcohol as the primary degradant .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 2
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{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.